1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione
CAS No.: 65897-66-7
Cat. No.: VC3790597
Molecular Formula: C10H9ClO3
Molecular Weight: 212.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65897-66-7 |
|---|---|
| Molecular Formula | C10H9ClO3 |
| Molecular Weight | 212.63 g/mol |
| IUPAC Name | 1-(5-chloro-2-hydroxyphenyl)butane-1,3-dione |
| Standard InChI | InChI=1S/C10H9ClO3/c1-6(12)4-10(14)8-5-7(11)2-3-9(8)13/h2-3,5,13H,4H2,1H3 |
| Standard InChI Key | DPZZGIRQJCKZAU-UHFFFAOYSA-N |
| SMILES | CC(=O)CC(=O)C1=C(C=CC(=C1)Cl)O |
| Canonical SMILES | CC(=O)CC(=O)C1=C(C=CC(=C1)Cl)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione features a β-diketone moiety (two ketone groups separated by a methylene bridge) attached to a 5-chloro-2-hydroxyphenyl ring. The planar conformation of the β-diketone facilitates resonance stabilization, while the electron-withdrawing chlorine and hydroxyl groups on the aromatic ring influence its electronic distribution and reactivity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₉ClO₃ | |
| Molecular Weight | 212.63 g/mol | |
| Melting Point | 112–116°C | |
| Solubility | Soluble in organic solvents | |
| Crystal System | Monoclinic |
X-ray crystallographic studies confirm a monoclinic crystal system with space group P2₁/c. The dihedral angle between the phenyl and diketone planes is approximately 12.7°, indicating partial conjugation . The Cl···O intramolecular hydrogen bond (2.89 Å) stabilizes the enol tautomer, which predominates in the solid state .
Synthesis and Optimization
Conventional Synthesis Routes
The most widely reported synthesis involves the base-catalyzed condensation of 5-chloro-2-hydroxybenzaldehyde with acetylacetone in ethanol under reflux . Sodium hydroxide facilitates the Claisen-Schmidt condensation, yielding the target compound after 6–8 hours with a purity >95% (confirmed by HPLC).
Reaction Scheme:
Table 2: Synthesis Parameters and Yields
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 78–85 |
| Temperature | Reflux (78°C) | – |
| Catalyst | NaOH (10 mol%) | – |
| Reaction Time | 6–8 hours | – |
Alternative methods include using ionic liquid catalysts (e.g., [BMIM]BF₄) to enhance reaction rates, though scalability remains a challenge .
Purification and Characterization
Crude product purification is achieved via recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate). Structural validation employs:
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FT-IR: Strong absorptions at 1650 cm⁻¹ (C=O stretching) and 3200 cm⁻¹ (O–H stretching) .
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¹H NMR: Signals at δ 2.40 (s, 3H, CH₃), δ 6.50–7.80 (m, 3H, aromatic), and δ 12.10 (s, 1H, OH) .
Biological Activities and Mechanisms
Antimicrobial Efficacy
Against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) of 32 μg/mL and 64 μg/mL, respectively, have been reported . The chloro and hydroxyl groups enhance membrane permeability, disrupting bacterial lipid bilayers.
Table 3: Antimicrobial Activity Profile
| Microorganism | MIC (μg/mL) | Reference |
|---|---|---|
| S. aureus (ATCC 25923) | 32 | |
| E. coli (ATCC 25922) | 64 | |
| C. albicans (ATCC 10231) | 128 |
Anti-Inflammatory Activity
In murine macrophage (RAW 264.7) models, the compound inhibits NO production (IC₅₀ = 45.2 μM) by suppressing iNOS and COX-2 expression via NF-κB pathway modulation .
Coordination Chemistry and Photophysical Applications
Europium(III) Complexes
Reaction with Eu³⁺ ions forms luminescent complexes (e.g., Eu(CHPB)₃·phen), which emit intense red light (λₑₘ = 613 nm) under UV excitation . The β-diketone acts as an antenna ligand, transferring energy to the Eu³⁺ center via the "antenna effect."
Table 4: Photophysical Parameters of Eu(CHPB)₃·phen
| Parameter | Value |
|---|---|
| Quantum Yield (Φ) | 0.42 |
| Lifetime (τ) | 1.24 ms |
| Judd-Ofelt Ω₂ | 12.4 × 10⁻²⁰ cm² |
The high Ω₂ value (12.4 × 10⁻²⁰ cm²) indicates a polarizable ligand environment, enhancing luminescence efficiency . These complexes are promising for OLEDs and bioimaging probes.
Catalytic Applications
Pd(II) complexes of the ligand exhibit catalytic activity in Suzuki-Miyaura cross-coupling reactions, achieving turnover numbers (TON) >10⁴ for aryl bromide substrates .
Industrial and Pharmacological Prospects
Drug Development
Structural analogs are under investigation for neurodegenerative diseases. The compound’s ability to cross the blood-brain barrier (logP = 2.1) and inhibit acetylcholinesterase (IC₅₀ = 8.9 μM) highlights its potential in Alzheimer’s therapy .
Material Science
Incorporation into metal-organic frameworks (MOFs) improves thermal stability (>400°C), making it suitable for gas storage and separation technologies .
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